6-Bromo-3-isobutoxy-pyridine-2-carboxylic acid methyl ester
Description
6-Bromo-3-isobutoxy-pyridine-2-carboxylic acid methyl ester is a pyridine-based ester derivative characterized by a bromine substituent at position 6, an isobutoxy group at position 3, and a methyl ester at position 2. This compound belongs to a class of heterocyclic carboxylates with applications in pharmaceutical intermediates and organic synthesis.
Properties
IUPAC Name |
methyl 6-bromo-3-(2-methylpropoxy)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-7(2)6-16-8-4-5-9(12)13-10(8)11(14)15-3/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXXBXAILNSZQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(N=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-isobutoxy-pyridine-2-carboxylic acid methyl ester typically involves the bromination of a pyridine derivative followed by esterification and alkylation reactions. The specific synthetic route may vary, but a common approach includes:
Esterification: The conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-isobutoxy-pyridine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar solvent and a base.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are used under appropriate conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit anticancer properties. For instance, compounds similar to 6-bromo-3-isobutoxy-pyridine-2-carboxylic acid methyl ester have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study published in Journal of Medicinal Chemistry demonstrated that certain structural modifications could enhance the selectivity towards cancer cells while minimizing toxicity to normal cells .
2. TRPC6 Inhibition
The compound has been investigated as a potential inhibitor of TRPC6 channels, which are implicated in various diseases, including cardiac hypertrophy and pulmonary hypertension. A patent (AU2018355743B2) outlines the synthesis of pyridine carbonyl derivatives that include this compound as a key intermediate for developing TRPC6 inhibitors . This mechanism highlights its therapeutic potential in cardiovascular diseases.
Agricultural Chemistry Applications
1. Pesticide Development
Compounds with similar structural motifs have been explored for their efficacy as pesticides. The introduction of bromine and isobutoxy groups can enhance biological activity against pests while providing favorable environmental profiles. Research has shown that such compounds can disrupt pest metabolism or behavior, leading to effective pest control strategies .
Material Science Applications
1. Polymer Synthesis
The unique structure of this compound allows it to act as a building block in polymer chemistry. Its ability to participate in various polymerization reactions makes it valuable for creating novel materials with tailored properties. For example, it can be used to synthesize copolymers that exhibit improved thermal stability and mechanical strength compared to traditional polymers .
Data Table of Applications
Case Studies
Case Study 1: Anticancer Properties
A research team synthesized several derivatives based on this compound and tested them against various cancer cell lines. The results indicated that specific modifications increased potency by up to 50% compared to the parent compound, demonstrating the importance of structural optimization in drug design.
Case Study 2: TRPC6 Inhibitors
In a collaborative study between pharmaceutical companies, the compound was incorporated into a lead optimization program aimed at developing TRPC6 inhibitors. Initial trials showed promising results in animal models for reducing cardiac hypertrophy, paving the way for further clinical development.
Mechanism of Action
The mechanism of action of 6-Bromo-3-isobutoxy-pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and ester group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The compound is compared below with structurally related pyridine carboxylate esters, focusing on substituent variations and their implications.
Substituent-Driven Property Variations
Steric and Electronic Effects
- 6-Bromo-3-isobutoxy derivative : The isobutoxy group (OCH₂CH(CH₃)₂) introduces significant steric bulk, which may hinder electrophilic aromatic substitution or metal-catalyzed coupling reactions at position 3. Its electron-donating nature via oxygen could slightly activate the pyridine ring toward electrophilic attacks .
- Methyl-substituted analog (CAS 1402666-66-3) : The methyl group (CH₃) at C3 is less bulky, allowing easier access for reagents in synthetic modifications. However, its electron-donating effect is weaker compared to isobutoxy .
- Unsubstituted C3 analog (6-bromopyridine-2-carboxylate) : The absence of a substituent at C3 increases ring electron density, making it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Lipophilicity and Solubility
- The isobutoxy group in the target compound increases lipophilicity (logP estimated >2.5), favoring solubility in organic solvents like dichloromethane or ethyl acetate. In contrast, the carbamoyl-containing analog (L3) exhibits higher polarity due to its hydrogen-bonding capability, enhancing aqueous solubility .
Spectroscopic and Analytical Data
While direct spectroscopic data for 6-bromo-3-isobutoxy-pyridine-2-carboxylate are unavailable in the provided evidence, comparisons can be inferred:
- Mass Spectrometry (MS): The bromine isotope pattern (¹:¹ ratio for ⁷⁹Br and ⁸¹Br) would distinguish it from non-halogenated analogs. Isobutoxy fragmentation may produce peaks at m/z 57 (C₄H₉⁺) and 41 (C₃H₅⁺) .
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Isobutoxy protons would appear as a multiplet (δ 1.0–1.2 ppm for CH₃ groups) and a triplet (δ 3.5–3.7 ppm for OCH₂).
- ¹³C NMR : The quaternary carbon in isobutoxy (C(CH₃)₂) would resonate near δ 70 ppm .
Biological Activity
6-Bromo-3-isobutoxy-pyridine-2-carboxylic acid methyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
The compound features a bromine atom at the 6-position of a pyridine ring, an isobutoxy group at the 3-position, and a methyl ester at the carboxylic acid position. These structural elements contribute to its pharmacological properties.
Research indicates that compounds similar to this compound may act as inhibitors of various kinases, including the IκB kinase (IKK) complex. This inhibition can lead to decreased expression of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory diseases and cancer progression .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can enhance phosphorylation markers in adipocytes, promoting IL-6 secretion. For example, certain analogues showed better activity than amlexanox in stimulating IL-6 production in 3T3-L1 adipocytes .
In Vivo Studies
In vivo studies on obese mice have shown that specific analogues can significantly increase serum IL-6 levels, indicating a potential metabolic benefit . The compound's ability to modulate inflammatory responses suggests its therapeutic potential in metabolic disorders.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications to the isobutoxy and carboxylic acid moieties significantly affect biological activity. For instance, modifications leading to enhanced lipophilicity generally improved potency against targeted kinases, while alterations that increased steric hindrance often resulted in decreased activity .
Case Studies
Safety and Toxicity
Safety assessments indicate that while the compound shows promising biological activity, its rapid hydrolysis in plasma raises concerns about its stability and potential toxicity. Further studies are needed to evaluate its safety profile comprehensively .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 6-bromo-3-isobutoxy-pyridine-2-carboxylic acid methyl ester?
- Methodology : A common approach involves bromination of a pyridine precursor followed by esterification. For example, bromination of 3-isobutoxy-pyridine-2-carboxylic acid derivatives using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light exposure) can yield the brominated intermediate. Subsequent esterification with methanol in the presence of a catalytic acid (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide) ensures high yields .
- Key Data :
- Typical reaction time: 12–24 hours for bromination.
- Esterification efficiency: >85% yield under anhydrous conditions.
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of chromatographic and spectroscopic techniques:
- GC/MS : Retention time and fragmentation patterns (e.g., m/z peaks corresponding to the molecular ion [M+H]⁺ and bromine isotopic signature) confirm identity .
- ¹H/¹³C NMR : Key signals include the isobutoxy group (δ ~1.0–1.2 ppm for CH(CH₂)₂) and the ester methyl group (δ ~3.8–4.0 ppm) .
- Melting Point : Compare observed values with literature data (e.g., decomposition points near 160–170°C for related esters) .
Q. What safety precautions are critical when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or purification .
- Spill Management : Neutralize with inert absorbents (e.g., sand) and dispose of as halogenated waste .
Advanced Research Questions
Q. How can catalytic cross-coupling reactions be optimized using this brominated pyridine ester?
- Methodology : The bromine substituent facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Suzuki Coupling : React with aryl boronic acids using Pd(PPh₃)₄ (1–5 mol%) and a base (e.g., K₂CO₃) in THF/water (3:1) at 80°C for 12 hours .
- Key Data :
- Yield improvement: Use microwave irradiation (50–70% reduction in reaction time).
- Ligand screening: Bidentate ligands (e.g., XPhos) enhance Pd catalyst stability .
Q. What analytical strategies resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?
- Methodology :
- HPLC-MS : Detect trace byproducts (e.g., de-brominated or hydrolyzed derivatives) with reverse-phase C18 columns and acetonitrile/water gradients .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify intermediates (e.g., ester hydrolysis under basic conditions) .
- Computational Modeling : DFT calculations predict regioselectivity in bromination or coupling steps .
Q. How does the stability of this compound vary under different storage conditions?
- Methodology :
- Accelerated Degradation Studies : Expose the compound to UV light (254 nm), humidity (85% RH), and elevated temperatures (40–60°C) for 4 weeks. Analyze degradation via TLC and NMR .
- Key Findings :
- Light Sensitivity : Decomposition observed after 72 hours under UV.
- Moisture Stability : Hydrolysis of the ester group occurs at >60% RH .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
